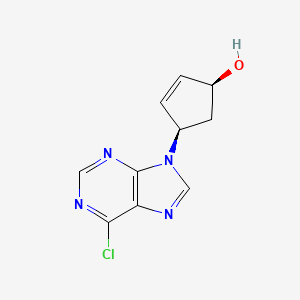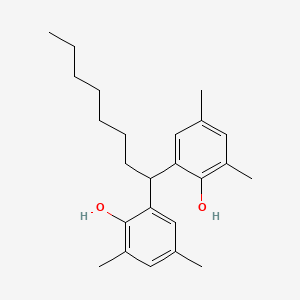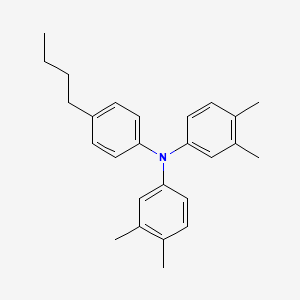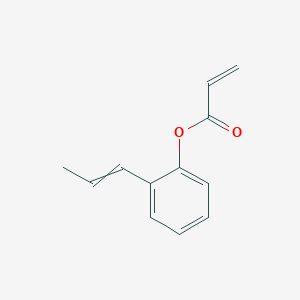
2-(Prop-1-en-1-yl)phenyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Prop-1-en-1-yl)phenyl prop-2-enoate is an organic compound with the molecular formula C12H12O2 It is a derivative of phenyl prop-2-enoate, where the phenyl group is substituted with a prop-1-en-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-1-en-1-yl)phenyl prop-2-enoate can be achieved through the esterification of phenyl prop-2-enoic acid with prop-1-en-1-ol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of azeotropic dehydration techniques. This method includes the use of a solvent like benzene and an esterification catalyst such as cerium sulfate, followed by a reflux reaction .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Prop-1-en-1-yl)phenyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
2-(Prop-1-en-1-yl)phenyl prop-2-enoate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers and other materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-(Prop-1-en-1-yl)phenyl prop-2-enoate involves its interaction with various molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) through energy transfer and single electron transfer pathways . These ROS can then interact with cellular components, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
2-(Prop-1-en-1-yl)phenyl prop-2-enoate can be compared with other similar compounds, such as:
Prop-2-en-1-yl phenoxyacetate: Similar in structure but differs in the ester group attached to the phenyl ring.
Isopropenyl acetate: An acetate ester of the enol tautomer of acetone, used in organic synthesis.
(E)-1-Methyl-2-(prop-1-en-1-yl)disulfane: A disulfide compound with a similar prop-1-en-1-yl group.
The uniqueness of this compound lies in its specific ester linkage and the presence of the prop-1-en-1-yl group, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
151597-71-6 |
|---|---|
Formule moléculaire |
C12H12O2 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
(2-prop-1-enylphenyl) prop-2-enoate |
InChI |
InChI=1S/C12H12O2/c1-3-7-10-8-5-6-9-11(10)14-12(13)4-2/h3-9H,2H2,1H3 |
Clé InChI |
PXSOMGUVJBEPNC-UHFFFAOYSA-N |
SMILES canonique |
CC=CC1=CC=CC=C1OC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


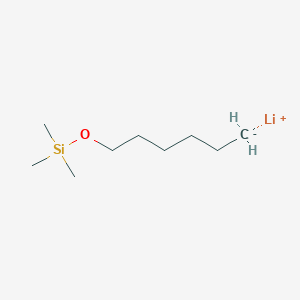
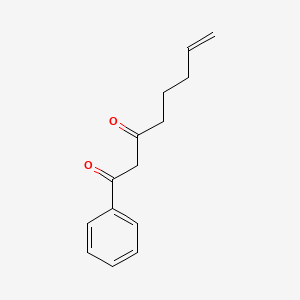
![{(E)-[2-(Pentyloxy)phenyl]diazenyl}{2-[2-(pentyloxy)phenyl]hydrazinylidene}acetonitrile](/img/structure/B14277501.png)
![[(3S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxopyrrolidin-3-yl] acetate](/img/structure/B14277508.png)
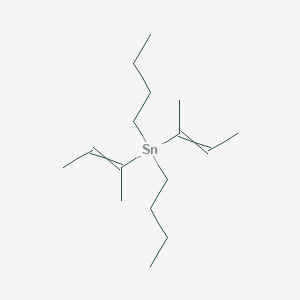
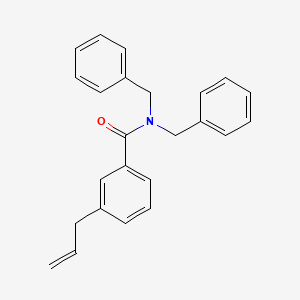
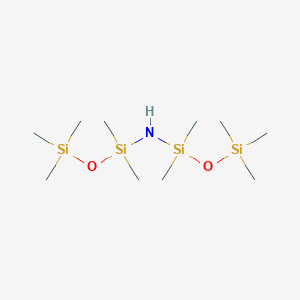
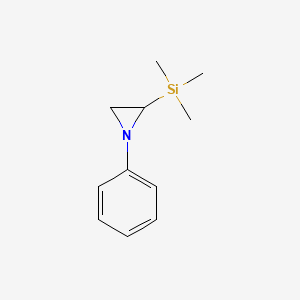
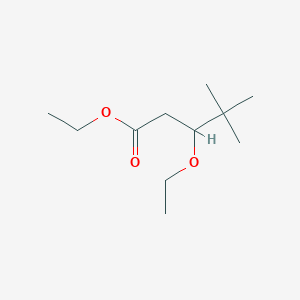
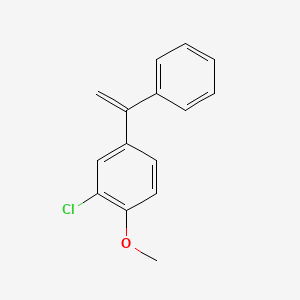
![N,N'-[(3-Phenylpropane-1,1-diyl)di(4,1-phenylene)]bis(4-methylaniline)](/img/structure/B14277561.png)
